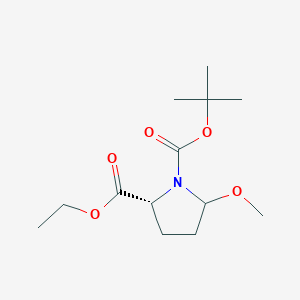
5-(Aminomethyl)benzene-1,3-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Aminomethyl)benzene-1,3-dicarboxamide: is an organic compound with the molecular formula C9H11N3O2 It is a derivative of benzene, featuring an aminomethyl group and two carboxamide groups attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Aminomethyl)benzene-1,3-dicarboxamide typically involves the reaction of 5-aminoisophthalic acid with formaldehyde and ammonia. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product. The reaction conditions generally include:
Temperature: Room temperature to moderate heating.
Solvent: Aqueous or organic solvents such as ethanol or methanol.
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The purification of the compound may involve recrystallization or chromatographic techniques to ensure high purity.
化学反応の分析
Types of Reactions: 5-(Aminomethyl)benzene-1,3-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imine or nitrile derivatives.
Reduction: The carboxamide groups can be reduced to amines under suitable conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation.
Major Products Formed:
Oxidation: Formation of imine or nitrile derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
Chemistry: 5-(Aminomethyl)benzene-1,3-dicarboxamide is used as a building block in the synthesis of more complex organic molecules. It is also employed in the development of supramolecular polymers and coordination compounds due to its ability to form hydrogen bonds and coordinate with metal ions .
Biology: In biological research, this compound is investigated for its potential as a ligand in the design of enzyme inhibitors and receptor modulators. Its structural features allow it to interact with various biological targets, making it a valuable tool in drug discovery .
Medicine: The compound’s derivatives are explored for their potential therapeutic applications, including anti-inflammatory and anticancer activities. Its ability to form stable complexes with metal ions is also utilized in the development of diagnostic agents .
Industry: In the industrial sector, this compound is used in the production of specialty polymers and materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials .
作用機序
The mechanism of action of 5-(Aminomethyl)benzene-1,3-dicarboxamide involves its ability to form hydrogen bonds and coordinate with metal ions. These interactions enable the compound to modulate the activity of enzymes and receptors. The molecular targets include various proteins and nucleic acids, where the compound can act as an inhibitor or activator, depending on the context .
類似化合物との比較
5-Aminoisophthalic acid: Shares the aminomethyl group but lacks the carboxamide groups.
Benzene-1,3-dicarboxamide: Lacks the aminomethyl group but has two carboxamide groups.
5-(Hydroxymethyl)benzene-1,3-dicarboxamide: Similar structure with a hydroxymethyl group instead of an aminomethyl group.
Uniqueness: 5-(Aminomethyl)benzene-1,3-dicarboxamide is unique due to the presence of both aminomethyl and carboxamide groups, which confer distinct chemical reactivity and binding properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
特性
CAS番号 |
918810-63-6 |
|---|---|
分子式 |
C9H11N3O2 |
分子量 |
193.20 g/mol |
IUPAC名 |
5-(aminomethyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C9H11N3O2/c10-4-5-1-6(8(11)13)3-7(2-5)9(12)14/h1-3H,4,10H2,(H2,11,13)(H2,12,14) |
InChIキー |
MNJYYKQPXFPGGT-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1C(=O)N)C(=O)N)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



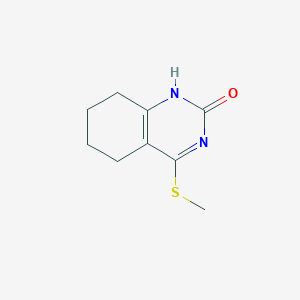
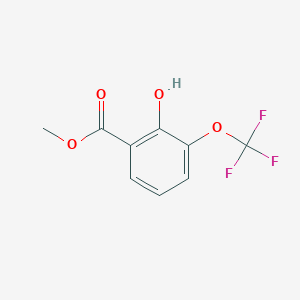
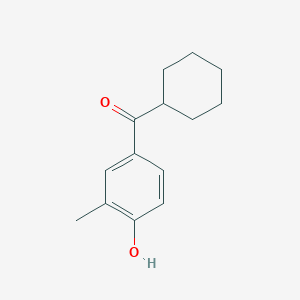
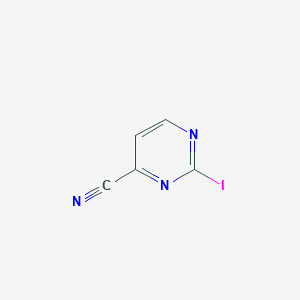
![4,4,5,5-Tetramethyl-2-[4-(oxetan-3-yloxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B13980327.png)

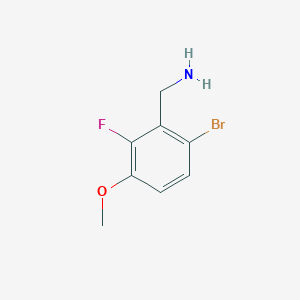
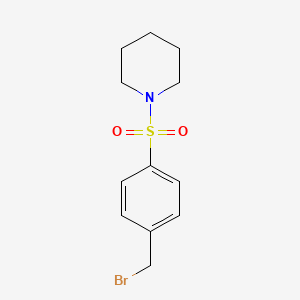
![2-(2-(6-Aminopyridin-3-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol](/img/structure/B13980373.png)
![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(7-chloro-4-methoxyisoquinolin-1-yl)oxy]pyrrolidine-2-carboxylic acid](/img/structure/B13980378.png)
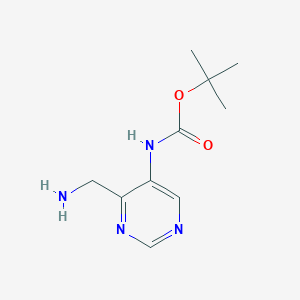
![1H,7H-[1,3]Thiazolo[4,3-d][1,2,5]triazepine](/img/structure/B13980395.png)
